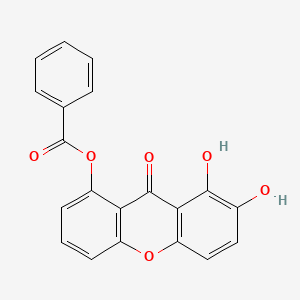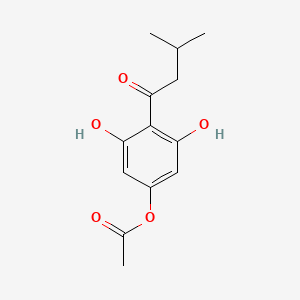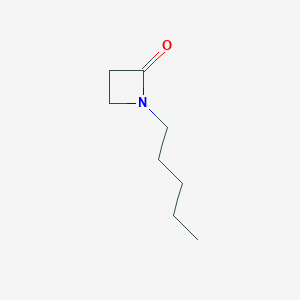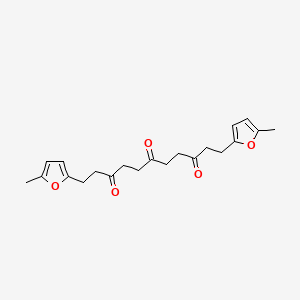
L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- is a synthetic oligopeptide composed of multiple L-leucine residues. L-leucine is an essential amino acid used in the biosynthesis of proteins. It is an α-amino acid, meaning it contains an α-amino group, an α-carboxylic acid group, and a side chain isobutyl group, making it a non-polar aliphatic amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- typically involves the stepwise coupling of L-leucine residues. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the first L-leucine residue to a solid support, followed by the sequential addition of protected L-leucine residues. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts .
Industrial Production Methods
Industrial production of L-leucine and its derivatives often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of overproducing L-leucine through metabolic engineering, where key enzymes in the biosynthetic pathway are upregulated .
化学反応の分析
Types of Reactions
L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The side chain of L-leucine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to their corresponding alcohols.
Substitution: The amino group of L-leucine can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives of L-leucine .
科学的研究の応用
L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential in promoting muscle protein synthesis and as a therapeutic agent for muscle-wasting conditions.
Industry: Utilized in the production of flavor enhancers and as a component in nutritional supplements
作用機序
The mechanism of action of L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- involves its role as an essential amino acid in protein synthesis. It activates the mechanistic target of rapamycin (mTOR) pathway, which is a key regulator of cell growth and protein synthesis. L-leucine binds to specific receptors and proteins, leading to the activation of mTORC1, which in turn promotes anabolic processes such as protein synthesis and inhibits catabolic processes like autophagy .
類似化合物との比較
Similar Compounds
L-Valine: Another branched-chain amino acid with similar metabolic pathways.
L-Isoleucine: Shares structural similarities and metabolic functions with L-leucine.
L-Lysine: An essential amino acid with distinct metabolic roles but also involved in protein synthesis
Uniqueness
L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- is unique due to its repetitive sequence of L-leucine residues, which may confer specific structural and functional properties not found in other oligopeptides. Its ability to activate the mTOR pathway makes it particularly significant in the context of muscle protein synthesis and metabolic regulation .
特性
CAS番号 |
62526-42-5 |
|---|---|
分子式 |
C30H57N5O6 |
分子量 |
583.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H57N5O6/c1-16(2)11-21(31)26(36)32-22(12-17(3)4)27(37)33-23(13-18(5)6)28(38)34-24(14-19(7)8)29(39)35-25(30(40)41)15-20(9)10/h16-25H,11-15,31H2,1-10H3,(H,32,36)(H,33,37)(H,34,38)(H,35,39)(H,40,41)/t21-,22-,23-,24-,25-/m0/s1 |
InChIキー |
WJWLSKXFWZTKQT-KEOOTSPTSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)






![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)


![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)


